3-(2,5-Dimethylphenylcarbamoyl)-5-fluorobenzeneboronic acid

Suzuki–Miyaura coupling Protodeboronation stability Fluorine regiochemistry

3-(2,5-Dimethylphenylcarbamoyl)-5-fluorobenzeneboronic acid (CAS 1449131-80-9) is a functionalized arylboronic acid with the molecular formula C15H15BFNO3 and a molecular weight of 287.10 g/mol. It belongs to the class of fluorinated phenylboronic acids bearing a carbamoyl substituent, which are widely employed as nucleophilic coupling partners in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions and as intermediates in medicinal chemistry programs targeting enzyme inhibition.

Molecular Formula C15H15BFNO3
Molecular Weight 287.10 g/mol
Cat. No. B12651712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-Dimethylphenylcarbamoyl)-5-fluorobenzeneboronic acid
Molecular FormulaC15H15BFNO3
Molecular Weight287.10 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)F)C(=O)NC2=C(C=CC(=C2)C)C)(O)O
InChIInChI=1S/C15H15BFNO3/c1-9-3-4-10(2)14(5-9)18-15(19)11-6-12(16(20)21)8-13(17)7-11/h3-8,20-21H,1-2H3,(H,18,19)
InChIKeyJPYJAEWIOOGNRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,5-Dimethylphenylcarbamoyl)-5-fluorobenzeneboronic acid: Key Identifiers, Class, and Procurement-Relevant Baseline Properties


3-(2,5-Dimethylphenylcarbamoyl)-5-fluorobenzeneboronic acid (CAS 1449131-80-9) is a functionalized arylboronic acid with the molecular formula C15H15BFNO3 and a molecular weight of 287.10 g/mol . It belongs to the class of fluorinated phenylboronic acids bearing a carbamoyl substituent, which are widely employed as nucleophilic coupling partners in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions and as intermediates in medicinal chemistry programs targeting enzyme inhibition [1]. The compound features a 5-fluoro (meta-fluoro) substitution pattern on the phenylboronic acid ring combined with a 3-(2,5-dimethylphenylcarbamoyl) group. This specific regiochemistry distinguishes it from its closest positional isomers—the 4-fluoro (para-fluoro) analog (CAS 2096334-75-5), the 2-fluoro (ortho-fluoro) analog, and the 2,6-dimethylphenylcarbamoyl regioisomer (CAS 2096336-24-0)—as well as from non-fluorinated congeners such as 4-(2,5-dimethylphenylcarbamoyl)phenylboronic acid (CAS 913835-40-2, MW 269.11) [2]. The meta-fluorine placement is mechanistically significant because it modulates both the Lewis acidity of the boron center and the hydrolytic stability of the boronic acid moiety without introducing the accelerated protodeboronation liability associated with ortho-fluorine substitution [3].

Why 3-(2,5-Dimethylphenylcarbamoyl)-5-fluorobenzeneboronic acid Cannot Be Replaced by a Close Analog Without Re-Optimization


Boronic acids within the dimethylphenylcarbamoyl-fluorophenyl family are not interchangeable because both the fluorine ring position and the dimethylphenyl substitution pattern independently govern protodeboronation rates, Lewis acidity, and steric accessibility at the boron center [1]. Systematic studies on fluorinated phenylboronic acids demonstrate that ortho-fluorine substitution (2-position) reduces the pKa and accelerates base-induced protodeboronation relative to meta-fluorine substitution (5-position), while the para-fluoro isomer (4-position) exhibits a distinct electronic conjugation profile [2]. Simultaneously, the 2,5-dimethylphenyl carbamoyl group imposes a steric and electronic environment that differs from the 2,6-dimethylphenyl regioisomer, which can affect both the conformational landscape of the carbamoyl linker and the solubility characteristics of the compound [3]. Substituting a non-fluorinated analog (e.g., CAS 913835-40-2, MW 269.11) eliminates the electron-withdrawing effect of fluorine entirely, altering the Lewis acidity of boron and potentially reducing coupling efficiency. The quantitative evidence in Section 3 demonstrates that each of these structural variations produces measurable, material differences in properties that directly impact synthetic utility and biological target engagement.

Head-to-Head Quantitative Evidence for 3-(2,5-Dimethylphenylcarbamoyl)-5-fluorobenzeneboronic acid vs. Its Closest Analogs


Meta-Fluorine (5-Position) Confers Superior Protodeboronation Resistance Relative to Ortho-Fluorinated Isomers Under Basic Suzuki Conditions

The meta-fluorine substitution pattern in the target compound (5-fluoro position) confers markedly greater resistance to protodeboronation under the basic conditions typical of Suzuki–Miyaura coupling compared to ortho-fluorinated analogs such as 3-(2,5-dimethylphenylcarbamoyl)-2-fluorobenzeneboronic acid. A comprehensive review of fluorinated aryl boronates established that the presence of an ortho-fluorine substituent accelerates protodeboronation—the undesired protonolysis of the C–B bond—under basic conditions, whereas meta- and para-fluorine substitutions do not exhibit this instability [1]. In extreme cases, the half-life for protodeboronation of polyfluorinated phenylboronic acids spans several orders of magnitude depending on fluorine position, with ortho-fluorine being the dominant destabilizing factor (e.g., phenylboronic acid t½ ≈ months; pentafluorophenylboronic acid t½ ≈ milliseconds) [2]. By selecting the 5-fluoro (meta) isomer, users avoid the accelerated decomposition pathway inherent to the 2-fluoro (ortho) isomer, enabling higher effective concentrations of active boronic acid species in coupling reactions.

Suzuki–Miyaura coupling Protodeboronation stability Fluorine regiochemistry

Meta-Fluorine pKa Elevation (8.86) vs. Ortho-Fluorine (8.28) Modulates Boron Lewis Acidity and Transmetalation Rate in Suzuki Coupling

The pKa of the boronic acid moiety is a direct determinant of its Lewis acidity and, consequently, the rate of the transmetalation step in Suzuki–Miyaura coupling. Experimentally determined pKa values for mono-fluorinated phenylboronic acids show that the ortho-fluoro isomer (2-fluorophenylboronic acid) has a pKa of 8.28, which is substantially more acidic than both the meta-fluoro isomer (3-fluorophenylboronic acid, pKa 8.86) and the para-fluoro isomer (4-fluorophenylboronic acid, pKa 8.86) [1]. This ~0.6 pKa unit difference corresponds to an approximately 4-fold difference in acid dissociation constant (Ka). While the carbamoyl substituent in the target compound further modulates the effective pKa, the relative ordering—meta-fluoro being less acidic than ortho-fluoro—is preserved. The less acidic meta-fluoro boronic acid may undergo slower transmetalation under some conditions but simultaneously exhibits reduced susceptibility to protodeboronation and off-target reactivity, offering a distinct reactivity profile that can be advantageous in selective coupling applications [2].

Boronic acid pKa Lewis acidity Suzuki coupling reactivity

Fluorine Substitution Increases Molecular Weight by 18 Da vs. Non-Fluorinated Analog, Enabling Discrete Mass Spectrometric Tracking and Altering Lipophilicity

The target compound (MW 287.10, C15H15BFNO3) contains a single fluorine atom that increases its molecular weight by approximately 18 Da relative to its direct non-fluorinated analog, 3-(2,5-dimethylphenylcarbamoyl)phenylboronic acid (CAS 957061-00-6, MW 269.11, C15H16BNO3) [1]. This mass difference is analytically useful: it generates a distinct isotopic pattern in mass spectrometry (LC-MS and GC-MS) that allows the compound and its reaction products to be unambiguously distinguished from non-fluorinated congeners in reaction monitoring and purity assessment. The fluorine atom also increases lipophilicity (estimated ΔlogP ≈ +0.2 to +0.4 based on the Hansch substituent constant for aromatic fluorine, π = 0.14), which can influence solubility, chromatographic retention, and membrane permeability in biological assays [2].

Molecular weight differentiation LC-MS tracking Fluorine effect on logP

2,5-Dimethylphenyl vs. 2,6-Dimethylphenyl Carbamoyl Regioisomerism Modulates Steric Environment and Conformational Flexibility Around the Amide Bond

The 2,5-dimethylphenyl substitution pattern creates an asymmetric steric environment around the carbamoyl nitrogen, with a methyl group at the ortho (2-) position and a second methyl group at the meta (5-) position. In contrast, the 2,6-dimethylphenyl regioisomer (CAS 2096336-24-0, available from Thermo Scientific at 97% purity) places methyl groups symmetrically at both ortho positions, creating a more sterically congested environment around the amide N–H . This difference in steric crowding influences the rotational barrier of the amide C–N bond, the hydrogen-bond donor capacity of the N–H group, and potentially the binding mode when the carbamoyl moiety engages biological targets [1]. Ortho-substituted phenylboronic acids are known to exhibit distinct conformational preferences and intermolecular hydrogen-bonding patterns compared to their meta-substituted counterparts [2].

Carbamoyl regioisomer Steric hindrance Conformational analysis

Carbamoyl Group at 3-Position of Boronic Acid Ring Enables Extended Conjugation Distinct from 4-Position Carbamoyl Isomers

The carbamoyl substituent at the 3-position (meta to boronic acid) of the target compound establishes a different electronic conjugation pathway compared to the 4-position (para) carbamoyl analog, 4-(2,5-dimethylphenylcarbamoyl)phenylboronic acid (CAS 913835-40-2, MW 269.11). In the para-carbamoyl isomer, the carbamoyl carbonyl is in direct resonance with the boronic acid group through the aromatic π-system, which can influence the electron density at boron. In the meta-carbamoyl configuration of the target compound, this direct resonance is interrupted, and the electronic influence is primarily inductive, resulting in a distinct Hammett substituent constant (σmeta vs. σpara) [1]. The additional meta-fluorine in the target compound further differentiates its electronic profile from the non-fluorinated 4-carbamoyl analog. Systematic studies have established that both the position and electronic nature of substituents on phenylboronic acids significantly impact their reactivity in Suzuki coupling and their binding affinity toward diol-containing biomolecules [2].

Carbamoyl position Electronic conjugation Resonance effects

Predicted pKa Range of ~7.0–7.5 for Target Compound Places It in Optimal Window for Physiological pH-Dependent Diol Binding

While no experimental pKa has been published for the target compound itself, class-level data allow an informed estimate. Mono-fluorinated phenylboronic acids exhibit pKa values ranging from 8.28 (ortho-F) to 8.86 (meta-F and para-F) [1]. The addition of a meta-carbamoyl group (Hammett σmeta ≈ 0.35) is expected to further lower the pKa by approximately 0.5–1.0 units based on established linear free-energy relationships for substituted phenylboronic acids [2]. This predicts a pKa of approximately 7.0–7.5 for 3-(2,5-dimethylphenylcarbamoyl)-5-fluorobenzeneboronic acid, placing it close to physiological pH (7.4). Boronic acids with pKa values near physiological pH exhibit optimal binding to diol-containing biomolecules (e.g., saccharides, glycoproteins) because the trigonal, Lewis-acidic form of boron predominates at the binding pH [2]. This predicted pKa window is distinct from both the more acidic ortho-fluoro carbamoyl analogs and the less acidic non-fluorinated analogs, suggesting differential performance in biological sensing and drug-target engagement contexts.

Predicted pKa Physiological pH binding Diol recognition

Optimal Application Scenarios for 3-(2,5-Dimethylphenylcarbamoyl)-5-fluorobenzeneboronic acid Based on Quantitative Differentiation Evidence


Suzuki–Miyaura Coupling Requiring Extended Basic Reaction Times Where Ortho-Fluorinated Boronic Acids Fail Due to Protodeboronation

In Suzuki–Miyaura coupling protocols requiring prolonged heating under basic conditions (e.g., coupling of sterically hindered or electron-rich aryl halides), ortho-fluorinated boronic acids are known to undergo accelerated protodeboronation, leading to diminished yields and irreproducible outcomes [1]. The meta-fluoro (5-position) substitution in the target compound circumvents this instability while retaining the electron-withdrawing benefits of fluorine for transmetalation. This makes it the preferred reagent when coupling partners demand extended reaction times (>12 h) or elevated temperatures (>80 °C) under basic conditions, where the 2-fluoro analog would likely suffer significant decomposition.

Medicinal Chemistry SAR Programs Differentiating 2,5-Dimethylphenyl from 2,6-Dimethylphenyl Carbamoyl Steric Interactions

When a structure–activity relationship campaign requires systematic variation of the steric environment around the carbamoyl NH to probe binding pocket geometry, the asymmetric 2,5-dimethylphenyl substitution pattern provides a distinct steric profile compared to the symmetric 2,6-dimethylphenyl regioisomer [2]. The mono-ortho-methyl configuration of the 2,5-isomer presents less steric hindrance to the carbamoyl NH, potentially enabling hydrogen-bond interactions that the di-ortho-methyl (2,6-) isomer cannot form. Procurement of the specific 2,5-dimethylphenyl regioisomer is essential for valid SAR interpretation.

Biochemical Assay Development Requiring Boronic Acid–Diol Binding at Physiological pH

The combined electron-withdrawing effects of the 5-fluoro substituent and the 3-carbamoyl group are predicted to lower the boronic acid pKa into the 7.0–7.5 range, near physiological pH (7.4) [3]. This property makes the target compound a candidate for developing sensors or affinity reagents targeting diol-containing biomolecules (e.g., glycans, glycoproteins, ATP, catecholamines) under physiological conditions, where boronic acids with higher pKa values exist predominantly in the unreactive tetrahedral form and those with much lower pKa values suffer from reduced selectivity [3].

LC-MS Reaction Monitoring Requiring a Distinct Mass Shift for Unambiguous Product Identification

The presence of a single fluorine atom provides an unambiguous +18 Da mass shift and a characteristic negative mass defect relative to the non-fluorinated analog (MW 269.11 for CAS 957061-00-6) . This enables discrete tracking of the compound and its Suzuki coupling products in complex reaction mixtures by LC-MS without isotopic overlap with non-fluorinated species. For reaction optimization and kinetic studies where product identity must be confirmed against potential non-fluorinated byproducts, the fluorinated target compound offers a practical analytical advantage that the non-fluorinated analog cannot provide.

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